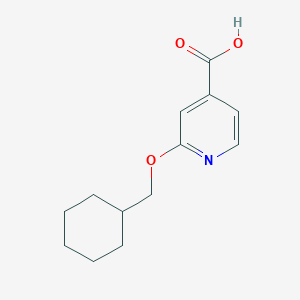
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound features a pyridine ring substituted with a carboxylic acid group at the fourth position and a cyclohexylmethoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- typically involves the reaction of 4-pyridinecarboxylic acid with cyclohexylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 60-100°C) to promote the reaction.
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.
Solvents: Common solvents include dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Continuous flow reactors: To ensure consistent reaction conditions and improved scalability.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the cyclohexylmethoxy group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield pyridinecarboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Can produce alcohol derivatives or other reduced forms of the compound.
Substitution: Results in new compounds with different functional groups replacing the original ones.
Scientific Research Applications
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular processes: Such as signal transduction, gene expression, or metabolic pathways.
Inducing specific biological responses: Depending on the context and concentration of the compound.
Comparison with Similar Compounds
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-Pyridinecarboxylic acid: Lacks the cyclohexylmethoxy group and may have different chemical and biological properties.
2-Pyridinecarboxylic acid: Has the carboxylic acid group at the second position, leading to different reactivity and applications.
3-Pyridinecarboxylic acid:
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(cyclohexylmethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,15,16) |
InChI Key |
KEYVYYLBGBZSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















